molecular formula C9H6ClFO B2540996 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol CAS No. 1871759-22-6

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2540996
CAS No.: 1871759-22-6
M. Wt: 184.59
InChI Key: CHHRDKDJIKCAKK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H6ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propynol group

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Specific hazard statements and precautionary statements were not provided in the source .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-5-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-one.

    Reduction: Formation of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol: Similar structure with the chloro and fluoro substituents in different positions.

    1-(2-Chloro-4-fluorophenyl)prop-2-yn-1-ol: Another positional isomer with different substitution pattern.

Uniqueness: 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and fluoro groups can affect the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h1,3-5,9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRDKDJIKCAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871759-22-6
Record name 1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol
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